6-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine is an organic compound characterized by its unique molecular structure, which includes a pyridine ring substituted with an amine group and an ether linkage derived from 1-methoxypropan-2-ol. Its molecular formula is and it has a molecular weight of 182.22 g/mol. The compound is notable for its potential applications in medicinal chemistry and organic synthesis, serving as a building block for more complex molecules.
The reactions yield oxidized derivatives, reduced forms, and various substituted compounds depending on the specific reagents and conditions employed.
Research indicates that 6-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine may exhibit significant biological activities. Studies have explored its antimicrobial and antifungal properties, suggesting potential therapeutic applications. The mechanism of action typically involves interaction with specific molecular targets, such as enzymes and receptors, modulating their activity to produce various biological effects
The synthesis of 6-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine generally involves the reaction between 3-aminopyridine and 1-methoxypropan-2-ol. This reaction is commonly facilitated by a base like sodium hydride or potassium carbonate under controlled conditions to promote ether formation. In industrial settings, continuous flow reactors may be utilized to enhance yield and efficiency through optimized reaction conditions and advanced purification techniques like chromatography.
The compound has diverse applications across various fields:
The interactions of 6-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine with biological systems have been studied to understand its pharmacological effects. The compound's ability to bind to specific enzymes or receptors can lead to modulation of their activity, which is crucial for its potential applications in drug design and development
Several compounds share structural similarities with 6-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine. Here are some notable examples: The uniqueness of 6-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine lies in its specific substitution pattern that combines both an ether linkage and an amine group. This combination imparts distinct chemical properties and reactivity compared to similar compounds, making it particularly valuable for various research applications.Compound Name Structural Features Unique Characteristics 4-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine Similar ether linkage but different substitution pattern Unique position of the ether group on the pyridine ring (1-Methoxypropan-2-yl)(pyridin-4-ylmethyl)amine Contains pyridine but lacks ether linkage Different substitution pattern affecting reactivity 2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine Pyrrolidine ring instead of methoxypropan group Distinct functional group leading to different biological properties Uniqueness
The structural architecture of 6-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine represents a sophisticated example of heteroaromatic chemistry, combining fundamental pyridine characteristics with complex substituent patterns [1]. This compound features a pyridine ring system substituted at the 3-position with an amino group and at the 6-position with a methoxypropoxy ether linkage, creating a distinctive molecular framework that influences its chemical behavior and reactivity patterns [2].
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄N₂O₂ |
| Molecular Weight (g/mol) | 182.22 |
| IUPAC Name | 6-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine |
| CAS Registry Number | 1339509-72-6 |
| SMILES | NC1=CC=C(OC(C)COC)N=C1 |
| InChI Key | OCPFKFKTXRHTBN-UHFFFAOYSA-N |
The pyridin-3-amine structural motif serves as a fundamental building block in medicinal chemistry and materials science, where the positioning of the amino group at the meta position relative to the pyridine nitrogen creates unique electronic properties [3]. Comparative analysis with related derivatives reveals that structural variations in substitution patterns significantly influence molecular properties and reactivity [4]. The 4-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine isomer, sharing the same molecular formula but differing in alkoxy substitution position, demonstrates how subtle structural changes can alter chemical behavior [5].
The alkoxy substituent introduces conformational flexibility through its extended chain structure, which contains four rotatable bonds and contributes to the molecule's overall three-dimensional architecture [1]. This flexibility contrasts with the rigid aromatic pyridine core, creating a compound with both stable aromatic characteristics and dynamic conformational possibilities [6]. The methoxypropoxy chain provides multiple sites for intermolecular interactions, including hydrogen bonding capabilities through the ether oxygen atoms [2].
The electronic structure of 6-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine reflects the fundamental characteristics of pyridine chemistry, where the nitrogen heteroatom significantly influences electron distribution throughout the aromatic system [7]. Pyridine maintains aromatic character through six π-electrons distributed across the ring system, following Hückel's rule for aromaticity [8]. The nitrogen atom adopts sp² hybridization with its lone pair of electrons contained in an orbital that lies in the plane of the ring and does not participate in the aromatic π-electron system [8].
| Electronic Parameter | Description |
|---|---|
| π-electron count | 6 π-electrons (aromatic) |
| Aromatic character | Aromatic heterocycle with reduced electron density |
| Nitrogen lone pair hybridization | sp² hybridized, planar with ring |
| Ring electron density distribution | Electron deficient at positions 2, 4, 6 |
| Substituent electron-donating capacity | Alkoxy: +R, +I effects; Amino: +R, +I effects |
The resonance behavior in substituted pyridines involves multiple canonical structures that describe electron delocalization patterns [9]. The electronegativity of nitrogen creates inductive withdrawal of electron density from the ring carbons, particularly affecting the ortho and para positions relative to the nitrogen atom [9]. This electron withdrawal makes pyridine rings significantly less reactive toward electrophilic substitution compared to benzene, requiring more vigorous conditions for such reactions [7].
Computational studies using density functional theory have revealed that pyridine derivatives exhibit distinct electronic properties compared to their carbocyclic analogs [10]. The molecular electrostatic potential surfaces show regions of electron deficiency that correlate with sites of potential electrophilic attack [10]. The presence of both amino and alkoxy substituents in 6-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine creates a complex electronic environment where electron-donating effects from these groups partially counteract the electron-withdrawing nature of the pyridine nitrogen [11].
The alkoxy and amino substituents in 6-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine exert profound influences on the reactivity profile of the pyridine ring through both inductive and resonance effects [11]. The amino group at the 3-position acts as a strong electron-donating substituent through both resonance and inductive mechanisms, increasing electron density at specific ring positions and altering the compound's reactivity toward electrophilic and nucleophilic reagents [12].
Alkoxy substituents demonstrate dual electronic effects, functioning as electron-donating groups through resonance while simultaneously exhibiting weak electron-withdrawing inductive effects due to the electronegativity of oxygen [13]. The methoxypropoxy substituent at the 6-position introduces additional complexity through its extended chain structure, which can adopt multiple conformations and influence molecular interactions [14]. Research has shown that alkoxy substituents can significantly enhance the basicity of pyridine derivatives, with rate enhancements observed in quaternization reactions [11].
| Substituent Effect | Amino Group | Alkoxy Group |
|---|---|---|
| Resonance Effect | Strong +R (electron-donating) | Moderate +R (electron-donating) |
| Inductive Effect | Weak +I (electron-donating) | Weak -I (electron-withdrawing) |
| Net Effect | Strong electron-donating | Moderate electron-donating |
| Impact on Basicity | Increases pyridine basicity | Enhances pyridine basicity |
The combination of amino and alkoxy substituents creates a unique reactivity pattern where the electron-donating effects partially overcome the inherent electron deficiency of the pyridine ring [15]. Structure-activity relationship studies have demonstrated that the positioning of these substituents significantly influences biological activity and chemical reactivity [14]. The 3-amino substitution pattern provides optimal electronic effects while maintaining synthetic accessibility [12].
Experimental evidence indicates that pyridines bearing electron-donating substituents undergo electrophilic substitution reactions more readily than unsubstituted pyridine, though still requiring more forcing conditions than typical aromatic compounds [16]. The presence of the alkoxy group at the 6-position also influences the compound's hydrogen bonding capabilities, creating multiple sites for intermolecular interactions that can affect both chemical reactivity and physical properties [17].
Theoretical models for predicting the reactivity of pyridine derivatives have evolved to incorporate sophisticated quantum chemical descriptors and computational approaches [18]. The development of quantitative structure-reactivity relationships for heteroaromatic compounds requires consideration of both global and local reactivity parameters that capture the unique electronic characteristics of nitrogen-containing rings [19].
Density functional theory calculations provide fundamental insights into the reactivity patterns of substituted pyridines through analysis of frontier molecular orbitals, electrostatic potential surfaces, and local reactivity indices [20]. The global reactivity descriptors, including electronegativity, chemical hardness, and electrophilicity index, offer quantitative measures of molecular reactivity that correlate with experimental observations [18]. For pyridine derivatives, these descriptors must account for the heterocyclic nature and the influence of substituent effects on electronic structure [20].
| Theoretical Model | Application | Key Descriptors |
|---|---|---|
| Frontier Molecular Orbital Theory | Predicting reaction sites | HOMO-LUMO energy gaps |
| Density Functional Theory | Electronic structure analysis | Electrostatic potential surfaces |
| Reactivity Indices | Site selectivity prediction | Local electrophilicity, nucleophilicity |
| Molecular Electrostatic Potential | Intermolecular interactions | Charge distribution patterns |
Local reactivity indices provide detailed information about site-specific reactivity within molecules, enabling prediction of regioselectivity in chemical reactions [19]. The Fukui functions and local softness parameters have proven particularly valuable for understanding the reactivity of heteroaromatic systems [20]. These theoretical approaches have successfully predicted the preferred sites for electrophilic attack in pyridine derivatives, typically favoring the 3-position due to its relatively higher electron density [21].
Quantitative models incorporating multiple molecular descriptors have achieved remarkable success in predicting reaction outcomes for pyridine-based systems [22]. These models utilize experimental data from high-throughput screening to develop structure-reactivity relationships that guide synthetic planning and optimization [22]. The integration of computational predictions with experimental validation has established robust frameworks for understanding and predicting the chemical behavior of complex pyridine derivatives [19].
Computational chemistry has emerged as an indispensable tool for elucidating reaction mechanisms involving pyridine derivatives, providing detailed insights into transition states, reaction pathways, and energetic requirements [23]. Modern computational studies employ sophisticated methods including density functional theory, ab initio calculations, and molecular dynamics simulations to understand the complex chemistry of heteroaromatic systems [24].
Density functional theory calculations using hybrid functionals such as B3LYP have proven particularly effective for studying pyridine chemistry, accurately reproducing experimental geometries and energetics [24]. These calculations reveal the electronic structures of ground states, transition states, and products, enabling detailed mechanistic understanding of chemical transformations [23]. The optimization of molecular geometries using appropriate basis sets provides reliable structural parameters that correlate well with experimental crystallographic data [24].
| Computational Method | Application | Typical Basis Set | Accuracy |
|---|---|---|---|
| DFT/B3LYP | Ground state optimization | 6-311G(d,p) | High |
| MP2 | Accurate energetics | 6-311++G(d,p) | Very High |
| TD-DFT | Excited state properties | 6-311G(d,p) | Moderate |
| MD Simulations | Dynamic behavior | Force field dependent | Variable |
Mechanistic studies using computational chemistry have successfully predicted reaction pathways and identified key intermediates in pyridine transformations [25]. The calculation of activation barriers and reaction energies provides quantitative understanding of reaction feasibility and selectivity [20]. Advanced techniques such as transition state optimization and intrinsic reaction coordinate calculations enable detailed mapping of potential energy surfaces [23].
Computational studies have also contributed to understanding solvent effects and environmental influences on pyridine reactivity [26]. The incorporation of implicit solvation models and explicit solvent molecules in calculations provides insights into how reaction conditions affect mechanistic pathways [27]. These approaches have proven essential for understanding complex catalytic processes and developing improved synthetic methodologies [28].
The retrosynthetic analysis of 6-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine reveals several strategic disconnection points that enable efficient synthetic planning . The target molecule contains two primary functional components: a 1-methoxypropan-2-yl alkoxy chain and a pyridin-3-amine moiety connected through an ether linkage at the 6-position of the pyridine ring. The retrosynthetic approach begins by identifying the most logical disconnection points based on bond polarity and synthetic accessibility [2].
The primary retrosynthetic disconnection involves cleaving the carbon-oxygen bond between the 1-methoxypropan-2-yl group and the pyridine 6-position . This disconnection strategy suggests two main synthetic approaches: nucleophilic substitution of a 6-chloropyridin-3-amine with 1-methoxypropan-2-ol, or alternatively, alkylation of 6-hydroxypyridin-3-amine with an appropriate 1-methoxypropan-2-yl halide derivative [3] [4]. The second major disconnection point targets the carbon-nitrogen bond of the amine functionality, which would lead to reduction of a 6-((1-methoxypropan-2-yl)oxy)pyridin-3-nitro intermediate [5].
Analysis of the pyridine ring functionalization reveals that the 3-amino substitution pattern can be achieved through direct nitration followed by reduction, or through nucleophilic aromatic substitution reactions [6] [7]. The 1-methoxypropan-2-yl chain presents opportunities for stereoselective synthesis, particularly at the 2-position carbon center, which could be introduced through asymmetric alkylation or reduction processes [8] [9]. The retrosynthetic analysis also considers the stability and reactivity of intermediate compounds, particularly the basicity of the pyridine nitrogen and its potential interference with subsequent synthetic transformations [7] [10].
The literature reveals diverse synthetic approaches to alkoxy-substituted pyridin-3-amines, with varying degrees of efficiency and selectivity [11] [12]. Traditional methods have relied on the Chichibabin reaction, which involves the direct amination of pyridine derivatives with sodium amide at elevated temperatures [13]. This classical approach, while historically significant, suffers from harsh reaction conditions and limited substrate scope [13] [14].
Modern synthetic strategies have evolved to include more mild and efficient methodologies. The use of palladium-catalyzed amination reactions has emerged as a prominent approach, offering excellent functional group tolerance and high yields [15] [6]. These methods typically employ aryl halides as substrates and proceed through oxidative addition, coordination, and reductive elimination mechanisms [7] [9]. The reaction conditions are generally mild, operating at temperatures between 80-120 degrees Celsius in the presence of suitable phosphine ligands [15] [7].
Nucleophilic aromatic substitution represents another significant synthetic pathway, particularly valuable for electron-deficient pyridine systems [3] [4]. The methodology involves the displacement of leaving groups such as halides or tosylates by alkoxide nucleophiles under basic conditions [3] [4]. Reaction parameters including temperature, solvent choice, and base selection critically influence the reaction outcome and regioselectivity [4] [10].
Recent advances in copper-catalyzed coupling reactions have provided additional synthetic options for accessing alkoxy-substituted pyridines [16] [17]. These methods offer advantages in terms of cost-effectiveness and reduced environmental impact compared to palladium-based systems [16] [17]. The copper-catalyzed approaches typically operate under milder conditions and demonstrate excellent compatibility with various functional groups [17] [18].
Protecting group strategies play a crucial role in the synthesis of complex pyridine derivatives, enabling selective transformations while preserving sensitive functional groups [19] [20]. The synthesis of 6-((1-methoxypropan-2-yl)oxy)pyridin-3-amine requires careful consideration of protecting group selection due to the presence of both amino and alkoxy functionalities [19] [21].
For the amino functionality, several protecting groups have proven effective in pyridine chemistry. The tert-butoxycarbonyl (Boc) group offers excellent stability under basic conditions and can be removed under acidic conditions without affecting the alkoxy substituent [19] [22]. The 9-fluorenylmethoxycarbonyl (Fmoc) group provides an alternative with orthogonal deprotection conditions, removable under basic conditions using piperidine [19] [22]. These protecting groups enable selective functionalization of the pyridine ring while maintaining the integrity of the amino group [21] [23].
The alkoxy functionality may require protection during certain synthetic transformations, particularly those involving strong nucleophiles or reducing agents [19] [20]. Silyl ethers such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) groups offer robust protection for hydroxyl precursors while being removable under fluoride conditions [19] [21]. The choice of protecting group depends on the specific reaction conditions employed and the desired selectivity [20] [23].
Orthogonal protecting group strategies enable the selective manipulation of multiple functional groups within the same molecule [19] [20]. This approach is particularly valuable in complex synthetic sequences where different functional groups must be protected and deprotected at specific stages [21] [22]. The development of orthogonal protection schemes has significantly enhanced the efficiency of multi-step synthetic sequences [19] [23].
The functionalization of pyridines through catalytic pathways has undergone significant advancement, offering improved selectivity and efficiency compared to traditional non-catalytic methods [6] [7]. Transition metal-catalyzed reactions, particularly those involving palladium, have emerged as powerful tools for pyridine functionalization [6] [9]. These catalytic systems enable carbon-carbon and carbon-heteroatom bond formation under mild conditions with excellent functional group tolerance [7] [10].
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern pyridine synthesis methodology [6] [7]. The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds between pyridine derivatives and organoborane reagents [15] [6]. These reactions typically proceed under mild conditions (80-120 degrees Celsius) in the presence of phosphine ligands and base [15] [7]. The methodology demonstrates broad substrate scope and excellent functional group compatibility [6] [9].
Copper-catalyzed reactions have gained prominence due to their cost-effectiveness and environmental benefits [16] [17]. Ullmann-type coupling reactions enable the formation of carbon-nitrogen and carbon-oxygen bonds under relatively mild conditions [16] [17]. These methodologies are particularly valuable for the introduction of alkoxy substituents into pyridine systems [17] [18]. The reaction conditions typically involve copper catalysts, suitable ligands, and base at temperatures ranging from 80-140 degrees Celsius [16] [17].
Non-catalytic pathways continue to play important roles in pyridine synthesis, particularly for specific transformations where catalytic methods may not be applicable [10] [13]. Nucleophilic aromatic substitution reactions represent a fundamental non-catalytic approach for pyridine functionalization [3] [4]. These reactions rely on the electron-deficient nature of the pyridine ring to activate it toward nucleophilic attack [4] [10]. The methodology is particularly effective for the introduction of alkoxy and amino substituents [3] [4].
The optimization of reaction conditions for pyridine synthesis involves systematic investigation of multiple parameters to achieve maximum yield and selectivity [14] [24]. Temperature control represents one of the most critical factors, with optimal ranges typically between 50-120 degrees Celsius depending on the specific transformation [14] [25]. Higher temperatures generally increase reaction rates but may lead to decomposition of sensitive intermediates or undesired side reactions [14] [24].
Solvent selection significantly impacts both reaction rate and selectivity in pyridine synthesis [14] [26]. Polar protic solvents such as methanol and ethanol are particularly effective for reductive amination reactions, providing optimal conditions for both imine formation and subsequent reduction [14]. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are preferred for nucleophilic substitution reactions due to their ability to solvate ionic intermediates [14] [24].
Catalyst loading optimization requires balancing catalytic efficiency with economic considerations [14] [25]. For palladium-catalyzed reactions, loadings of 2-10 mol% typically provide optimal results, with higher loadings offering increased reaction rates but diminishing returns in terms of cost-effectiveness [15] [14]. Copper-catalyzed reactions generally require higher catalyst loadings (5-15 mol%) but offer significant cost advantages due to the lower price of copper compared to palladium [16] [14].
Reaction time optimization involves monitoring conversion rates to determine the optimal balance between reaction completion and side product formation [14] [24]. Microwave-assisted synthesis has emerged as a powerful tool for reaction time optimization, reducing reaction times from hours to minutes while maintaining high yields [18] [26]. Flow chemistry approaches offer additional advantages in terms of heat and mass transfer, enabling more efficient reaction conditions [26] [27].
Green chemistry principles have become increasingly important in pyridine synthesis, driving the development of environmentally benign synthetic methodologies [16] [28]. Aqueous media synthesis represents a significant advancement, replacing organic solvents with water as the reaction medium [16] [17]. These methods typically operate at moderate temperatures (70-120 degrees Celsius) and demonstrate excellent atom economy [16] [28].
Microwave-assisted synthesis has revolutionized pyridine chemistry by dramatically reducing reaction times and energy consumption [18] [26]. The technology enables rapid heating and precise temperature control, resulting in improved yields and reduced side product formation [18] [26]. Reaction times are typically reduced from hours to minutes, with yields often exceeding those obtained through conventional heating methods [18] [26].
Solvent-free reaction conditions represent another important green chemistry development [28] [18]. These methodologies eliminate the need for organic solvents entirely, operating through solid-state reactions or neat conditions [28] [18]. The approaches typically demonstrate high atom economy (95-99%) and minimal waste generation [28] [18].
Biocatalytic routes are emerging as promising alternatives for pyridine synthesis, offering high selectivity and mild reaction conditions [29] [30]. Enzymatic approaches typically operate at ambient temperatures and neutral pH, eliminating the need for harsh reaction conditions [29] [30]. The methodologies demonstrate excellent enantioselectivity and functional group tolerance [29] [30].
A comprehensive evaluation of synthetic methodologies reveals significant variations in yield, scalability, and efficiency across different approaches [26] [11]. Traditional methods such as the Hantzsch synthesis typically provide yields of 75-85% but require extended reaction times (6-24 hours) and generate significant waste [26] [11]. The methodology demonstrates good scalability but limited efficiency in terms of atom economy and energy consumption [26] [11].
Microwave-assisted synthesis offers superior performance with yields of 82-94% and dramatically reduced reaction times (2-7 minutes) [18] [26]. The technology demonstrates excellent scalability and high efficiency, making it attractive for industrial applications [18] [26]. The rapid heating and precise temperature control result in improved reaction outcomes and reduced energy consumption [18] [26].
Flow chemistry approaches provide yields of 80-95% with reaction times of 5-30 minutes [26] [27]. The methodology offers excellent scalability and superior heat and mass transfer characteristics [26] [27]. Continuous processing enables consistent product quality and reduced production costs [26] [27]. The approach is particularly valuable for large-scale manufacturing due to its inherent safety advantages and process control capabilities [26] [27].
Catalytic methods demonstrate variable performance depending on the specific catalyst system employed [6] [7]. Palladium-catalyzed reactions typically provide yields of 70-90% with good functional group tolerance [6] [7]. Copper-catalyzed systems offer yields of 65-85% with significant cost advantages [16] [17]. The scalability of catalytic methods is generally good, though catalyst cost and recovery considerations may impact industrial viability [6] [16].
Mechanistic investigations play a crucial role in understanding and optimizing pyridine synthesis reactions [31] [32]. Experimental kinetic studies provide valuable insights into reaction rates, activation energies, and mechanistic pathways [31] [33]. These investigations typically involve monitoring substrate consumption and product formation over time, enabling the determination of rate constants and reaction orders [31] [33].
Computational studies have become increasingly important in mechanistic investigations, providing detailed information about transition states and reaction energetics [34] [35]. Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level are commonly employed to elucidate reaction mechanisms and predict reaction outcomes [34] [36]. These calculations provide insights into activation barriers, intermediate stabilities, and selectivity patterns [34] [36].
Isotope labeling studies offer powerful tools for mechanistic elucidation, enabling the tracking of specific atoms throughout the reaction sequence [8] [32]. These investigations can distinguish between different mechanistic pathways and provide definitive evidence for specific reaction mechanisms [8] [32]. The methodology is particularly valuable for understanding complex multi-step transformations [8] [32].
Spectroscopic monitoring techniques enable real-time observation of reaction progress and intermediate formation [37] [38]. Nuclear magnetic resonance (NMR) spectroscopy is particularly valuable for identifying reaction intermediates and monitoring reaction kinetics [37] [38]. Advanced techniques such as two-dimensional NMR and heteronuclear correlation spectroscopy provide detailed structural information about reaction intermediates [37] [38].
In silico studies complement experimental investigations by providing predictive capabilities and mechanistic insights [34] [39]. Molecular docking studies can predict binding affinities and identify optimal reaction conditions [34] [39]. Machine learning approaches are increasingly being applied to predict reaction outcomes and optimize synthetic conditions [34] [39]. These computational tools enable the rapid screening of reaction conditions and the identification of promising synthetic strategies [34] [39].